

Application Notes and Protocols for MMV665852

Administration in Mouse Models of Schistosomiasis

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Compound of Interest

Compound Name: MMV665852

Cat. No.: B1677363

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Introduction

Schistosomiasis remains a significant global health burden, and the reliance on a single drug, praziquantel, necessitates the discovery and development of new therapeutic agents. The N,N'-diarylurea compound, **MMV665852**, has emerged as a promising lead candidate with demonstrated activity against *Schistosoma mansoni*.^[1] This document provides detailed application notes and protocols for the administration and evaluation of **MMV665852** in mouse models of schistosomiasis, based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **MMV665852** and its analogs against *S. mansoni*.

Table 1: In Vitro Activity of **MMV665852** against *S. mansoni*

Stage	Parameter	Value	Reference
Adult Worms	IC50	0.8 μ M	[1]
Newly Transformed Schistosomula (NTS)	IC50	Not explicitly reported for MMV665852, but analogs show activity.	[1]

Table 2: In Vivo Efficacy of **MMV665852** in *S. mansoni*-Infected Mice

Compound	Dosage	Administration Route	Worm Burden Reduction (%)	Statistical Significance	Reference
MMV665852	400 mg/kg (single dose)	Oral	53%	Not specified as statistically significant in the primary text.	[1]
Analog 1	400 mg/kg (single dose)	Oral	66%	Statistically Significant	[1]
Other Analogs (8 compounds)	400 mg/kg (single dose)	Oral	0 - 43%	Not Statistically Significant	[1]

Experimental Protocols

In Vivo Administration of MMV665852 in *S. mansoni*-Infected Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of **MMV665852** in a mouse model of schistosomiasis.

Materials:

- Female NMRI mice (or other suitable strain)
- *S. mansoni* cercariae
- **MMV665852**
- Vehicle (e.g., 70% Tween 80, 30% ethanol, or other appropriate vehicle)
- Oral gavage needles
- Standard animal housing and handling equipment
- Perfusion solution (e.g., saline with heparin)
- Dissection tools

Procedure:

- Infection of Mice:
 - Infect female NMRI mice with approximately 80-100 *S. mansoni* cercariae via the subcutaneous or percutaneous route.
 - House the infected mice under standard laboratory conditions for 49 days to allow the parasites to mature into adult worms.
- Compound Preparation and Administration:
 - Prepare a suspension of **MMV665852** in the chosen vehicle at the desired concentration to deliver a 400 mg/kg dose.
 - Administer a single oral dose of the **MMV665852** suspension to the infected mice using an oral gavage needle.
 - Include a control group of infected mice that receives only the vehicle.
- Worm Burden Determination:
 - At a predetermined time point post-treatment (e.g., 14-21 days), euthanize the mice.

- Perfuse the hepatic portal system and mesenteric veins to recover the adult worms.
- Count the number of male and female worms for each mouse.
- Data Analysis:
 - Calculate the mean worm burden for the treated and control groups.
 - Determine the percentage of worm burden reduction using the following formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed reduction.

In Vitro Assay for Adult *S. mansoni* Worms

This protocol describes the in vitro screening of **MMV665852** against adult *S. mansoni*.

Materials:

- Adult *S. mansoni* worms (recovered from infected mice)
- RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics
- **MMV665852**
- DMSO (for compound dissolution)
- 24-well plates
- Incubator (37°C, 5% CO₂)
- Inverted microscope

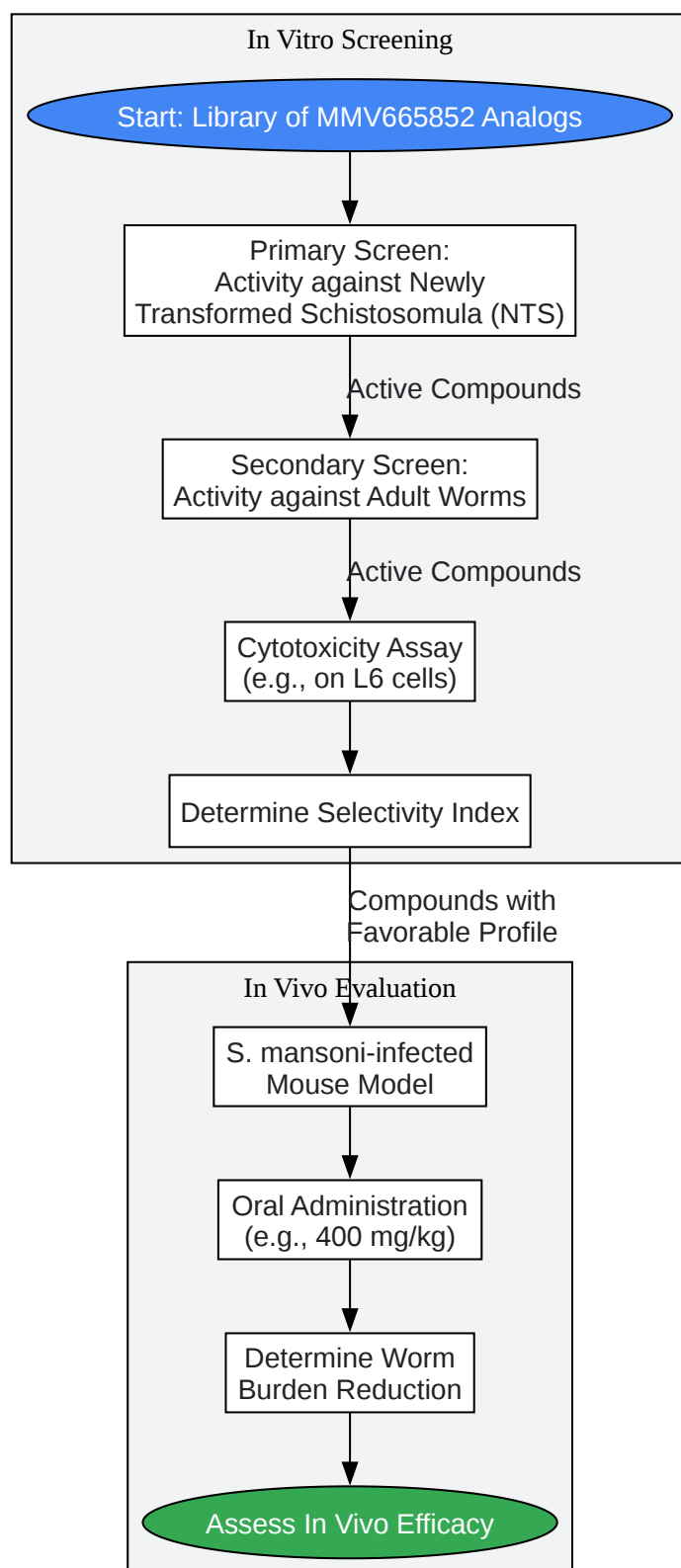
Procedure:

- Worm Preparation:

- Recover adult worms from infected mice 42-49 days post-infection.
- Wash the worms in pre-warmed culture medium.
- Assay Setup:
 - Prepare a stock solution of **MMV665852** in DMSO.
 - Serially dilute the stock solution in culture medium to achieve the desired test concentrations (e.g., starting from 10 μ M). Ensure the final DMSO concentration does not exceed a level that is toxic to the worms (typically <1%).
 - Add 2 ml of the compound dilutions to the wells of a 24-well plate.
 - Include a vehicle control (medium with DMSO) and a positive control (e.g., praziquantel).
 - Place 2-3 adult worms of each sex into each well.
- Incubation and Observation:
 - Incubate the plates at 37°C in a 5% CO₂ atmosphere.
 - Observe the worms under an inverted microscope at 24, 48, and 72 hours post-incubation.
 - Score the viability of the worms based on motility, morphology, and tegumental alterations. A common scoring system ranges from 3 (normal activity) to 0 (dead).
- Data Analysis:
 - Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of worm viability at a specific time point (e.g., 72 hours).

Visualizations

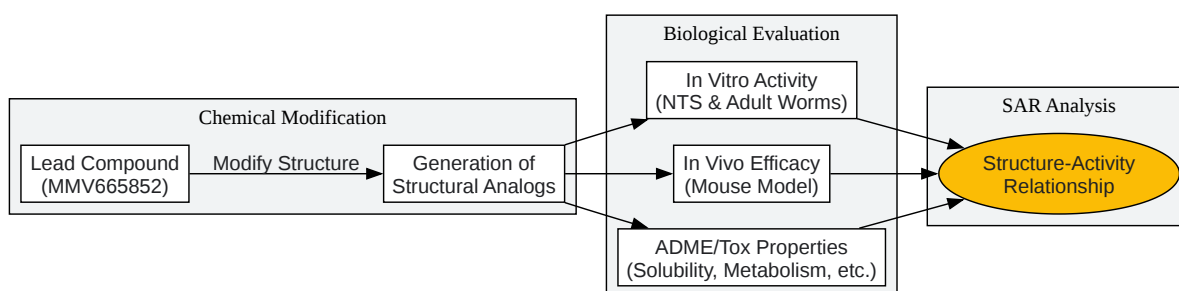
Experimental Workflow for Evaluating MMV665852 and its Analogs



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Caption: Workflow for the screening and evaluation of **MMV665852** analogs.

Logical Relationship in Structure-Activity Relationship (SAR) Studies



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Caption: Logical flow of a structure-activity relationship study.

Mechanism of Action

The precise mechanism of action of **MMV665852** and other N,N'-diarylureas against *Schistosoma* has not yet been fully elucidated.[2][3] Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on both aryl units of the diarylurea scaffold appears to be important for their schistosomicidal activity.[3] However, the specific molecular target within the parasite remains unknown. Further research is required to identify the target and signaling pathways affected by this class of compounds. The lack of a direct correlation between compound exposure and in vivo activity in some studies suggests that factors beyond simple pharmacokinetics may be at play.[2]

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